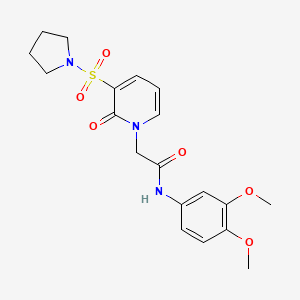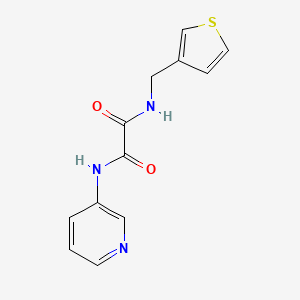![molecular formula C15H21ClN4OS B2604745 N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride CAS No. 1351600-99-1](/img/structure/B2604745.png)
N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride” is a chemical compound that contains a pyrrolidine ring and a thiadiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiadiazole rings, connected by a butyl chain. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the thiadiazole ring is known to participate in various chemical reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on thiadiazoles highlights their significant role in medicinal chemistry due to their diverse biological activities. For instance, thiadiazoles have been synthesized and evaluated for antibacterial and antifungal activities against various pathogens. These compounds exhibit promising inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungi, underscoring their potential as lead compounds for developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).
Anticancer Potential
The synthesis of thiadiazole derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer and prostate adenocarcinoma. This indicates the potential of thiadiazole derivatives in anticancer drug development, with certain derivatives showing particularly potent activity against specific cancer types (F. Adhami et al., 2014).
Insecticidal Properties
The exploration of thiadiazole derivatives as insecticidal agents against the cotton leafworm, Spodoptera littoralis, has revealed that certain compounds exhibit significant insecticidal efficacy. This highlights the potential application of thiadiazole derivatives in agricultural pest management, offering a pathway to develop more effective and potentially less harmful insecticides (A. Fadda et al., 2017).
Electrochromic Materials
Thiadiazole derivatives have also been investigated for their electrochromic properties. Compounds incorporating thiadiazole units have been developed for potential use in electrochromic devices, demonstrating fast-switching properties and low bandgap energies. These materials could contribute to advancements in smart windows, displays, and other electrochromic applications (Shouli Ming et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-pyrrolidin-1-ylbutyl)-2,1,3-benzothiadiazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS.ClH/c20-15(12-5-6-13-14(11-12)18-21-17-13)16-7-1-2-8-19-9-3-4-10-19;/h5-6,11H,1-4,7-10H2,(H,16,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYSPGMPTWVGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2=CC3=NSN=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(pyridin-4-ylthio)acetamide](/img/structure/B2604664.png)
![(R)-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine](/img/structure/B2604665.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2604666.png)




![6-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-nitrophenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2604679.png)



![2-[[1-(3,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2604685.png)